molecular formula C14H21ClN2O2 B1525185 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride CAS No. 1236267-68-7

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride

Cat. No.: B1525185
CAS No.: 1236267-68-7
M. Wt: 284.78 g/mol
InChI Key: UOJQMVYHDPTFSV-UHFFFAOYSA-N
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Description

2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, a phenyl group, and a tetrahydrofuran ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride typically involves multi-step organic reactions. One possible route includes:

    Formation of the Propanamide Backbone: Starting with a suitable precursor such as 3-phenylpropanamide, the amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached via a reductive amination reaction, where the aldehyde or ketone form of tetrahydrofuran reacts with the amine group on the propanamide backbone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the amide group, converting it to an amine.

    Substitution: The amino group and the phenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanamide: Lacks the tetrahydrofuran ring, making it less complex.

    N-(Tetrahydro-2-furanylmethyl)propanamide:

    3-Phenylpropanamide: A simpler structure without the amino group or tetrahydrofuran ring.

Properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQMVYHDPTFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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